Cyclopent-1-en-1-yl trifluoromethanesulfonate
Overview
Description
Cyclopent-1-en-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C6H7F3O3S and a molecular weight of 216.18 g/mol . It is a trifluoromethanesulfonate ester of cyclopentene, characterized by the presence of a trifluoromethanesulfonyl group attached to a cyclopentene ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Cyclopent-1-en-1-yl trifluoromethanesulfonate can be synthesized through several synthetic routes. One common method involves the reaction of cyclopentene with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction typically occurs at low temperatures to prevent side reactions and to ensure high yield. The general reaction scheme is as follows:
Cyclopentene+Trifluoromethanesulfonic anhydride→Cyclopent-1-en-1-yl trifluoromethanesulfonate
Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters for higher efficiency and yield.
Chemical Reactions Analysis
Cyclopent-1-en-1-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with electrophiles, such as halogens, to form halogenated derivatives.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form cyclopentadiene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cyclopent-1-en-1-yl trifluoromethanesulfonate has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its reactivity and ability to form various derivatives.
Material Science: It is employed in the synthesis of novel materials with unique properties, such as polymers and advanced composites.
Biological Studies: The compound is used in biochemical research to study enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism by which cyclopent-1-en-1-yl trifluoromethanesulfonate exerts its effects involves its reactivity as an electrophile. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to interact with various molecular targets, including nucleophiles in biological systems and reactive intermediates in chemical synthesis .
Comparison with Similar Compounds
Cyclopent-1-en-1-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
Cyclopentyl trifluoromethanesulfonate: Similar structure but with a saturated cyclopentane ring instead of a cyclopentene ring.
Cyclohexenyl trifluoromethanesulfonate: Similar structure but with a six-membered cyclohexene ring.
Cyclopent-1-en-1-yl methanesulfonate: Similar structure but with a methanesulfonate group instead of a trifluoromethanesulfonate group.
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which imparts higher reactivity and different chemical properties compared to its analogs .
Properties
IUPAC Name |
cyclopenten-1-yl trifluoromethanesulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O3S/c7-6(8,9)13(10,11)12-5-3-1-2-4-5/h3H,1-2,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAOHBCJARVREN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)OS(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472181 | |
Record name | Trifluoro-methanesulfonic acid cyclopent-1-enyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28075-49-2 | |
Record name | Trifluoro-methanesulfonic acid cyclopent-1-enyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40472181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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